Technical Monograph: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole
Technical Monograph: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole
The following technical guide details the chemical profile, synthetic utility, and experimental handling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 929885-09-6). This document is structured for drug discovery professionals requiring actionable intelligence on this specific pharmacophore scaffold.
CAS: 929885-09-6 | Formula: C₉H₈BrFN₂ | M.W.: 243.08 g/mol
Executive Summary & Pharmacophore Utility
5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a high-value heterocyclic building block used primarily in the development of small-molecule kinase inhibitors and GPCR modulators. Its structural significance lies in its trisubstituted core, which offers three distinct vectors for chemical elaboration:
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C5-Bromide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl, heteroaryl, or amino groups.
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C6-Fluorine: Provides metabolic stability (blocking oxidative metabolism at the 6-position) and modulates the pKa of the adjacent N-H (if deprotected) or electronic properties of the ring system.
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1,3-Dimethyl Motif: The N1-methyl locks the tautomeric state, preventing the promiscuous binding often seen with N-H indazoles. The C3-methyl fills hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases) and restricts conformational rotation.
Primary Therapeutic Areas:
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Oncology: IDO1 inhibitors, VEGFR/PDGFR kinase inhibitors.
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Virology: HCV NS5B polymerase inhibitors (where the indazole acts as a scaffold mimic for purine bases).
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent (typically EtOH/Water). |
| Melting Point | 128–132 °C | Sharp melting point indicates high isomeric purity. |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water; moderate solubility in MeOH. |
| LogP (Calc) | ~3.2 | Lipophilic; suitable for CNS penetration models. |
| pKa (Conj. Acid) | ~1.5 (N2) | The N1-methyl reduces basicity compared to 1H-indazoles. |
| Storage | 2–8 °C, Inert Atmosphere | Protect from light to prevent slow debromination. |
Synthetic Routes & Regiochemistry
The synthesis of CAS 929885-09-6 presents a classic challenge in heterocyclic chemistry: Regioselective N-Methylation. [1]
Retrosynthetic Analysis
The most robust route involves the construction of the 3-methyl-1H-indazole core followed by methylation, or the cyclization of a pre-methylated hydrazine precursor.
Pathway A (Preferred): Methylation of 5-bromo-6-fluoro-3-methyl-1H-indazole. Pathway B: Cyclization of 2'-amino-4'-bromo-5'-fluoroacetophenone.
Critical Regiochemistry: N1 vs. N2
When alkylating 3-methyl-indazoles, two isomers are possible.
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N1-Alkylation (Thermodynamic): Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) and high temperatures.
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N2-Alkylation (Kinetic): Favored by neutral conditions, specific electrophiles (e.g., Meerwein salts), or solvent effects.
For CAS 929885-09-6 (N1-methyl), the protocol must utilize thermodynamic conditions to minimize the N2-isomer byproduct.
Figure 1: Synthetic workflow highlighting the critical N-methylation divergence.
Experimental Protocols
Protocol A: Synthesis of the Core (If starting from Acetophenone)
Note: If purchasing the 3-methyl core (CAS 864773-66-0), skip to Protocol B.
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Oxime Formation: Dissolve 1-(2-amino-4-bromo-5-fluorophenyl)ethanone (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours. Concentrate and crystallize from water.
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Cyclization: Dissolve the oxime in DCM. Add Triethylamine (2.0 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The mesylated oxime undergoes spontaneous intramolecular nucleophilic attack by the aniline nitrogen. Stir at RT for 4 hours. Wash with water, dry, and concentrate.[2]
Protocol B: Regioselective N-Methylation (Self-Validating System)
Objective: Synthesize 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole with >95:5 N1:N2 selectivity.
Reagents:
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5-bromo-6-fluoro-3-methyl-1H-indazole (10.0 g, 43.6 mmol)
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Sodium Hydride (60% dispersion in oil) (2.1 g, 52.3 mmol, 1.2 eq)
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Iodomethane (MeI) (3.0 mL, 48.0 mmol, 1.1 eq)
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Anhydrous DMF (100 mL)
Procedure:
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Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve the indazole core in anhydrous DMF. Cool to 0°C.[1]
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Deprotonation: Add NaH portion-wise over 15 minutes. Gas evolution (H₂) will be vigorous. Validation Point: The solution typically turns from pale yellow to a deeper orange/brown anion color. Stir for 30 min at 0°C, then 30 min at RT to ensure complete deprotonation.
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Alkylation: Cool back to 0°C. Add MeI dropwise via syringe.
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Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-methyl product usually runs slightly higher (less polar) than the N2-isomer on silica, but separation can be difficult.
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Quench & Workup: Pour mixture into ice-water (500 mL). The product should precipitate. Filter the solid.[3]
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If oil forms: Extract with EtOAc (3x), wash with Brine (2x) and LiCl (5% aq) to remove DMF.
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Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation of Regioisomer (NOESY NMR Check): To confirm you have the N1-isomer (Target) and not the N2-isomer:
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Target (1,3-dimethyl): Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You should see a cross-peak interaction between the N-Methyl protons (~3.9 ppm) and the C7-H aromatic proton (the proton adjacent to the nitrogen).
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Byproduct (2,3-dimethyl): The N-Methyl protons (~4.1 ppm) will show a NOE correlation with the C3-Methyl group, but not the C7-H.
Functionalization Strategies
Once synthesized, CAS 929885-09-6 serves as a versatile scaffold.
Figure 2: Primary chemical functionalization vectors for the scaffold.
Key Reaction Notes:
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Suzuki Coupling: The C6-Fluorine exerts an inductive withdrawing effect, activating the C5-Bromine. Oxidative addition of Pd(0) is generally faster here than in non-fluorinated analogs.
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Buchwald-Hartwig: Use biaryl phosphine ligands (e.g., BrettPhos, XPhos) to prevent defluorination side reactions. The C6-F can make the ring prone to SNAr if very strong bases are used, so mild bases (Cs₂CO₃) are preferred over NaOtBu.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Specific Hazard: Organofluorine compounds can release HF upon thermal decomposition. Do not incinerate in non-specialized equipment.
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Handling: Use a fume hood. Wear nitrile gloves. The compound is generally stable but should be kept away from strong oxidizing agents.
References
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Indazole Synthesis (General): Org. Synth.2011 , 88, 33-41.[3] "Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes." Link
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Regioselectivity of Methylation: BenchChem Application Note. "Methylation of 3-Methyl-6-nitro-1H-indazole."[4][1] Link (General reference for N1/N2 selectivity principles).
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Kinase Inhibitor Application: Bioorg. Med. Chem.2023 , 90, 117377. "Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents." Link
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Patent Reference (Analogous Chemistry): WO2017186693A1. "Synthesis of indazoles." Link
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Physical Data Source: PubChem Compound Summary for CID 46863923 (5-Bromo-6-fluoro-1H-indazole). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. (PDF) The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes [academia.edu]
- 4. connectjournals.com [connectjournals.com]
